5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEBWSLECZJOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with propylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives, including 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol, have shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains and fungi. For instance:
- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death .
- Case Studies : In studies involving related triazole derivatives, compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.5–1 μM for some derivatives .
Antifungal Applications
The antifungal properties of triazole compounds are particularly notable. 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol has potential applications in treating fungal infections due to its structural characteristics:
- Efficacy Against Fungi : Similar triazole derivatives have been synthesized and tested against fungi such as Candida albicans and Aspergillus niger. Results indicated that these compounds could effectively inhibit fungal growth, making them candidates for antifungal drug development .
Anticancer Potential
Emerging research highlights the anticancer properties of triazoles. The compound has been explored for its potential in cancer therapy:
- Mechanisms : Triazoles may exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors. They can interfere with cell cycle progression and promote cancer cell death .
- Research Findings : In vitro studies have shown that certain triazole derivatives possess cytotoxic effects against various cancer cell lines, indicating a need for further exploration into their mechanisms and efficacy in vivo .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the thiol group play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Key Observations:
Enzyme Inhibition: Yucasin (R4 = H) inhibits YUCCA enzymes, critical for auxin biosynthesis, with an IC50 of ~3 µM . Compound 12 (R4 = cyclopentenylamino) demonstrates potent inhibition of coronavirus helicase, highlighting the role of bulky substituents in targeting viral proteins .
Antifungal Activity: Derivatives with pyrrole or chlorophenyl groups (e.g., 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol) show promise in molecular docking studies against fungal lanosterol-14α-demethylase, with binding energies comparable to ketoconazole (-7.7 to -8.8 kcal/mol) .
Methylthienyl substituents () may enhance metabolic stability but require further validation.
Biological Activity
5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves several steps, including the cyclization of appropriate precursors. A typical method may include the reaction of 4-chlorobenzyl chloride with propylhydrazine followed by cyclization with thiourea under acidic conditions. The resulting compound features a triazole ring and a thiol group, which are crucial for its biological activity .
Chemical Structure
- Molecular Formula : C₈H₆ClN₃S
- CAS Number : 26028-65-9
Biological Activity
The biological activity of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit notable antimicrobial properties. In vitro studies have shown that 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacterial strains. The mechanism involves the disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This activity suggests its potential use in treating inflammatory diseases .
Anticancer Potential
In cancer research, derivatives of this compound have been tested against various cancer cell lines. For instance, it has shown cytotoxic effects against melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol on human melanoma IGR39 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
- Anti-inflammatory Activity : In an animal model of inflammation (carrageenan-induced paw edema), treatment with this compound significantly reduced swelling compared to controls, demonstrating its effectiveness as an anti-inflammatory agent .
The biological activity of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with specific molecular targets:
- Thiol Group : The thiol group can form covalent bonds with proteins, altering their function.
- Triazole Ring : This structure can interact with enzymes and receptors involved in inflammation and cancer progression.
Comparative Analysis
The following table summarizes the biological activities of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 5-(4-Chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol | High | Significant | Moderate |
| 5-(3-methylphenyl)-4-propyl-1H-triazole | Moderate | Low | High |
| 5-(phenyl)-triazole derivatives | Variable | High | High |
Q & A
Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or alkylation of precursor triazole-thiols. For example, outlines a reflux method using ethanol and isothiocyanates, yielding 69–85% after purification. Optimization involves adjusting reaction time, temperature, and solvent polarity. Characterization via elemental analysis and NMR ensures structural fidelity .
Q. How is the purity and identity of the compound confirmed in academic settings?
Purity is validated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on:
- ¹H/¹³C-NMR for hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm).
- LC-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 212.67).
- Elemental analysis to verify C, H, N, S content within ±0.3% of theoretical values .
Q. What safety protocols are recommended for handling this compound?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
- PPE : Gloves, lab coat, and goggles.
- Hazard mitigation : Avoid inhalation (H335) and skin contact (H315); use fume hoods .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity of this triazole-thiol derivative?
Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., fungal CYP51). ADME analysis predicts pharmacokinetic properties using SwissADME or ADMETLab. highlights antifungal potential via docking with lanosterol 14α-demethylase, showing binding energies comparable to fluconazole .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Cross-validation : Compare experimental NMR with simulated spectra (e.g., ACD/Labs).
- X-ray crystallography : Resolve ambiguities using single-crystal structures (e.g., ORTEP-3 software ).
- Isotopic labeling : Confirm sulfur environments via ³³S NMR in deuterated DMSO .
Q. What strategies improve the antifungal efficacy of this compound through structural modification?
Q. How do microwave-assisted synthesis methods compare to traditional reflux for triazole-thiol derivatives?
Microwave synthesis (e.g., 100–150 W, 10–20 min) reduces reaction time from hours to minutes and improves yields by 10–15%. demonstrates reduced side-product formation via controlled dielectric heating .
Methodological Guidance for Data Contradictions
Q. When biological assay results (e.g., IC₅₀) vary across studies, how should researchers reconcile discrepancies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
